Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate
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Overview
Description
Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate is a complex organic compound with a unique structure that includes both ester and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate typically involves the reaction of 3-methoxy-3-oxopropylamine with 2-phenylethylamine in the presence of a suitable esterification agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include methanol and a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and drug development applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate
- Methyl 3-[(3-methoxy-3-oxopropyl)thio]propanoate
- Methyl 4-[(3-methoxy-3-oxopropyl)(methyl)amino]butanoate
Uniqueness
Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate is unique due to the presence of both the 3-methoxy-3-oxopropyl and 2-phenylethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
38129-46-3 |
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Molecular Formula |
C16H23NO4 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate |
InChI |
InChI=1S/C16H23NO4/c1-20-15(18)9-12-17(13-10-16(19)21-2)11-8-14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3 |
InChI Key |
COAZEEYMKFNOMN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN(CCC1=CC=CC=C1)CCC(=O)OC |
Origin of Product |
United States |
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